
Americium dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Americium dioxide is a black compound of americium, represented by the chemical formula AmO₂. In its solid state, it adopts a fluorite structure similar to calcium fluoride. This compound is primarily used as a source of alpha particles and is a significant material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of americium dioxide typically begins with dissolving americium in hydrochloric acid. The excess acid is then neutralized using ammonium hydroxide. A saturated oxalic acid solution is added to precipitate americium (III) oxalate crystals. These crystals are then filtered, washed, and partially dried. The americium oxalate is subsequently calcinated in a platinum boat, first dried at 150°C and then heated to 350°C. The temperature is further increased to 800°C to ensure complete conversion to this compound .
Industrial Production Methods: Industrial production of this compound involves a fully automated chemical process developed by nuclear researchers. This process is implemented at nuclear sites such as Sellafield in the UK, ensuring efficient and safe production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Americium dioxide undergoes various chemical reactions, including oxidation and reduction. It can react with oxygen to form this compound from metallic americium. Additionally, it can be involved in substitution reactions where it forms compounds with other elements .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrochloric acid, ammonium hydroxide, and oxalic acid. The conditions typically involve controlled temperatures ranging from 150°C to 800°C to ensure complete reactions .
Major Products: The major product formed from the reactions involving this compound is the compound itself, AmO₂. Other products can include various americium oxalates and other americium compounds depending on the specific reactions .
Applications De Recherche Scientifique
Americium dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a source of alpha particles in various chemical experiments and studies.
Biology and Medicine: While its use in medicine is limited, its alpha radiation properties are utilized in certain types of radiation therapy for cancer treatment.
Industry: this compound is extensively used in ionizing smoke detectors due to its insolubility in water, making it safe to handle.
Mécanisme D'action
The mechanism by which americium dioxide exerts its effects is primarily through the emission of alpha particles. These particles interact with surrounding materials, causing ionization and other chemical changes. The molecular targets and pathways involved include the interaction of alpha particles with atomic nuclei, leading to various nuclear reactions .
Comparaison Avec Des Composés Similaires
- Plutonium dioxide (PuO₂)
- Curium dioxide (CmO₂)
Comparison: Americium dioxide is similar to plutonium dioxide and curium dioxide in terms of its fluorite crystal structure and its use as a source of alpha particles. this compound is unique in its specific applications, such as its extensive use in smoke detectors and potential use in RTGs for space exploration .
Propriétés
Numéro CAS |
12005-67-3 |
|---|---|
Formule moléculaire |
AmO2-4 |
Poids moléculaire |
275.060 g/mol |
Nom IUPAC |
americium;oxygen(2-) |
InChI |
InChI=1S/Am.2O/q;2*-2 |
Clé InChI |
ZOWLEBRGBVSOFL-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[Am] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


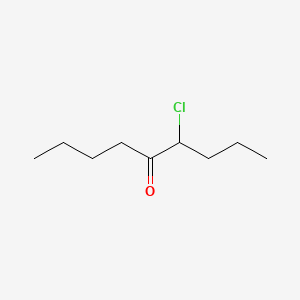

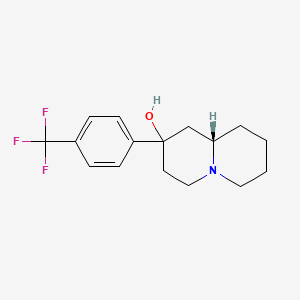
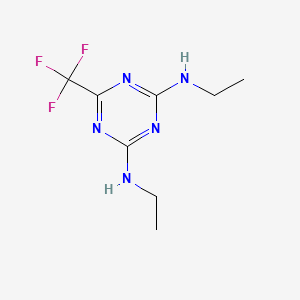

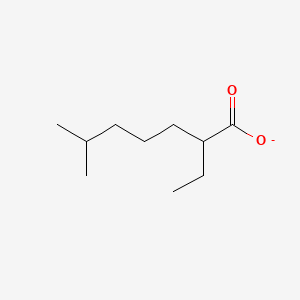
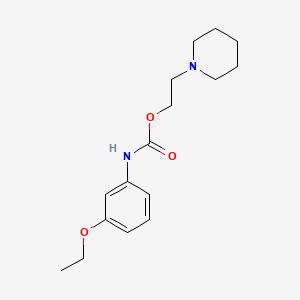
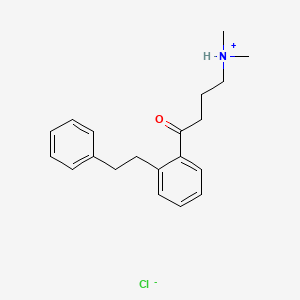
![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)

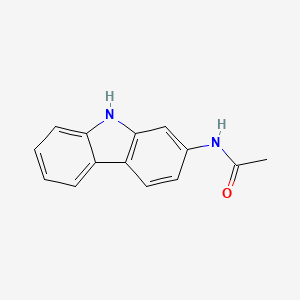

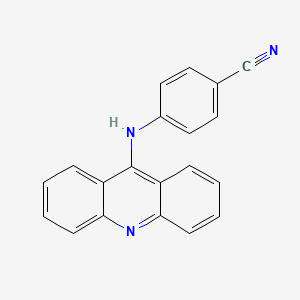
![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)
